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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the renal glucose threshold

(RTG) in preclinical and clinical settings, specifically to evaluate the pharmacodynamic effects

of the SGLT2 inhibitor, Tianagliflozin.

Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as Tianagliflozin, represent a

significant class of therapeutic agents for the management of type 2 diabetes mellitus.[1] Their

primary mechanism of action involves the inhibition of SGLT2 in the proximal convoluted

tubules of the kidneys. This inhibition reduces the reabsorption of filtered glucose from the

tubular fluid, thereby lowering the renal threshold for glucose and promoting urinary glucose

excretion.[1][2] The measurement of RTG is a critical pharmacodynamic endpoint in the

development of SGLT2 inhibitors, providing a quantitative measure of the drug's efficacy in

blocking its target. In healthy individuals, the RTG is typically between 180-200 mg/dL.[3][4]

Key Concepts
Renal Glucose Threshold (RTG): The plasma glucose concentration above which the

kidneys begin to excrete glucose into the urine.[5][6]
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Maximum Tubular Reabsorptive Capacity for Glucose (TmG): The maximum rate at which

the renal tubules can reabsorb glucose.[5][7][8] Once the filtered load of glucose exceeds

the TmG, glucosuria occurs.

Splay: The curvilinear portion of the glucose titration curve that depicts the slight difference

between the theoretical and actual renal glucose thresholds due to the heterogeneity of

nephrons.[2][5][7]

Experimental Protocols
Two primary methods are employed to determine the renal glucose threshold: the gold-

standard Stepwise Hyperglycemic Clamp (SHC) and the more clinically practical Mixed-Meal

Tolerance Test (MMTT).

Protocol 1: Stepwise Hyperglycemic Clamp (SHC) for
RTG Determination
The SHC is the gold-standard technique for accurately assessing RTG.[3][4][9] It involves

raising and maintaining plasma glucose concentrations at various hyperglycemic levels and

measuring the corresponding urinary glucose excretion.

Objective: To precisely determine the RTG by creating a glucose titration curve.

Materials:

Tianagliflozin (or vehicle control)

20% glucose solution

Insulin (for initial glucose level adjustment if necessary)

Saline solution

Infusion pumps

Blood glucose monitoring system (e.g., Biostator)[3][10]

Urine collection supplies
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Analytical equipment for measuring glucose and creatinine in blood and urine samples (e.g.,

glucose oxidase-based analyzer)[3][10]

Procedure:

Subject Preparation:

Subjects should fast overnight prior to the study.

Establish intravenous access for glucose infusion and blood sampling. For arterialized

venous blood, a hand vein can be catheterized and heated.[3][10]

Baseline Measurements:

Collect baseline blood and urine samples to determine fasting plasma glucose, insulin,

and creatinine levels.

Glucose Clamping:

Initiate a primed-continuous infusion of 20% glucose to raise the plasma glucose

concentration to the first target level (e.g., 126 mg/dL).[3][10] Intravenous insulin may be

used initially to lower blood glucose to the starting target if the subject is hyperglycemic.[3]

[10]

Maintain the target plasma glucose concentration for a defined period (e.g., 2.5 hours).[3]

[10]

Monitor blood glucose frequently (e.g., every 5-10 minutes) and adjust the glucose

infusion rate to maintain the target level.

Sequentially increase the plasma glucose concentration to subsequent target levels (e.g.,

171, 216, 261, and 306 mg/dL) in a stepwise manner, with each step maintained for a set

duration.[3][10]

Urine Collection:

Collect urine in timed intervals throughout each clamp step (e.g., during the first hour and

the last 1.5 hours of each 2.5-hour step).[3][10]
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Sample Analysis:

Measure glucose and creatinine concentrations in all collected blood and urine samples.

Calculate the urinary glucose excretion (UGE) rate and the filtered glucose load (plasma

glucose x glomerular filtration rate, where GFR can be estimated from creatinine

clearance).

Data Analysis:

Plot the UGE rate against the corresponding plasma glucose concentration.

The RTG is determined as the plasma glucose concentration at which glucose first

appears in the urine, or by extrapolating the linear portion of the glucose excretion curve

back to the x-axis.

Protocol 2: Mixed-Meal Tolerance Test (MMTT) for RTG
Estimation
The MMTT provides a more physiological and less invasive method for estimating RTG and is

well-suited for larger clinical trials.[3][4][9]

Objective: To estimate RTG under more physiological conditions of postprandial

hyperglycemia.

Materials:

Tianagliflozin (or vehicle control)

Standardized mixed-meal (e.g., 700 kcal with 100 g carbohydrates)[10]

Blood collection supplies

Urine collection containers

Analytical equipment for glucose and creatinine measurement

Procedure:
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Subject Preparation:

Subjects should fast overnight.

Administer Tianagliflozin or placebo at a specified time before the meal.

Baseline Samples:

Collect baseline blood and urine samples before meal ingestion.

Meal Ingestion:

The subject consumes the standardized mixed-meal within a specified timeframe.

Postprandial Sampling:

Collect blood samples at regular intervals post-meal (e.g., 0, 30, 60, 90, 120, 180, and 240

minutes) to measure plasma glucose.[10]

Collect urine over defined periods post-meal (e.g., 0-2 hours and 2-4 hours).[10]

Sample Analysis:

Measure glucose and creatinine concentrations in all collected blood and urine samples.

Calculate the UGE rate and estimate the glomerular filtration rate (eGFR).

Data Analysis:

The relationship between blood glucose and UGE is used to estimate the RTG.[3][4] This

can be done by plotting UGE against blood glucose and identifying the threshold.

Data Presentation
The following tables summarize representative quantitative data on the effect of SGLT2

inhibitors on renal glucose threshold. While specific data for Tianagliflozin is proprietary, the

data for Canagliflozin, another SGLT2 inhibitor, provides a strong surrogate for the expected

effects.
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Table 1: Renal Glucose Threshold (RTG) in Untreated vs. Canagliflozin-Treated Subjects with

Type 2 Diabetes Mellitus (T2DM)

Treatment Group Method Mean RTG (mg/dL)

Untreated T2DM SHCP 216.2 ± 23.4

Canagliflozin-Treated T2DM SHCP 48.6 ± 19.8

Data adapted from a study on Canagliflozin in subjects with T2DM, demonstrating the

significant reduction in RTG following SGLT2 inhibition.[10]

Table 2: Renal Glucose Threshold (RTG) in a Preclinical Model (Zucker Diabetic Fatty Rats)

Before and After Canagliflozin Treatment

Treatment Group Mean RTG (mg/dL)

Vehicle-Treated 415 ± 12

Canagliflozin (1 mg/kg) 94 ± 10

Data from a preclinical study illustrating the potent effect of SGLT2 inhibition on RTG in a

diabetic animal model.[11][12]
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Caption: Mechanism of SGLT2 Inhibition by Tianagliflozin in the Renal Proximal Tubule.
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Caption: Experimental Workflow for the Stepwise Hyperglycemic Clamp (SHC) Protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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